molecular formula C17H16F3N3O2 B2802143 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034577-62-1

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2802143
CAS No.: 2034577-62-1
M. Wt: 351.329
InChI Key: ZFQFUCADNLNADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034577-62-1) is a chemical compound with the molecular formula C17H16F3N3O2 and a molecular weight of 351.32 g/mol . This complex molecule is characterized by a hybrid structure featuring a pyrrolidine ring linked to a pyrimidine group and a trifluoromethylphenyl ethanone moiety. The pyrimidine ring is a fundamental heterocyclic aromatic unit found in numerous biological systems, such as the nucleotides cytosine, thymine, and uracil, which suggests its potential relevance in medicinal chemistry and drug discovery . The presence of the trifluoromethyl group is a common structural feature in modern pharmaceuticals and agrochemicals, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . This specific molecular architecture makes it a valuable intermediate for researchers exploring new chemical entities in areas including kinase inhibitor development, medicinal chemistry, and organic synthesis. Supplied with a minimum purity of 90%+, this product is intended for research and development purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-12(3-5-13)10-15(24)23-9-6-14(11-23)25-16-21-7-1-8-22-16/h1-5,7-8,14H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQFUCADNLNADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Name Key Structural Features Biological Activity/Application Key Differences Source
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone Pyrrolidine + pyrimidinyloxy + trifluoromethylphenyl-ethanone Not explicitly reported (structural inference) Reference compound for comparison N/A
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Piperazine + pyridine + chlorophenyl + trifluoromethylphenyl CYP51 inhibitor; anti-Trypanosoma cruzi activity Replaces pyrrolidine with piperazine; adds chlorophenyl and pyridine moieties
1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) Piperazine + trifluoromethylphenyl-acetyl Intermediate for kinase inhibitors Lacks pyrimidinyloxy and pyrrolidine; simpler acetyl-piperazine scaffold
2-(4-methylpyridin-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanethione Piperazine + methylpyridine + trifluoromethylphenyl-ethanethione Thioamide derivative; potential CNS modulation Ethanethione (sulfur substitution) vs. ethanone; alters electronic properties
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone Pyridine + dimethylamino + trifluoromethylphenyl-ethanone Unspecified (structural similarity) Pyridine core vs. pyrrolidine-pyrimidine; dimethylamino substitution
1-(4-(Trifluoromethyl)phenyl)propan-2-one Trifluoromethylphenyl + propan-2-one Industrial intermediate Shorter alkyl chain (propanone vs. ethanone); lacks heterocyclic substituents

Structural and Functional Analysis:

Core Scaffold Variations: The target compound’s pyrrolidine-pyrimidine hybrid distinguishes it from piperazine-based analogs (e.g., UDO, MK29) . Piperazines often enhance solubility and bioavailability but may reduce target specificity compared to pyrrolidine’s conformational rigidity.

Trifluoromethylphenyl Group: A common feature across all compounds, this group improves metabolic stability and membrane permeability. However, its position (e.g., para vs. meta) and adjacent substituents (e.g., ethanone vs. propan-2-one) influence steric and electronic effects .

Pharmacological Implications: CYP51 inhibitors (e.g., UDO, UDD) leverage pyridine/piperazine scaffolds for enzyme active-site binding, whereas cannabinoid receptor modulators (e.g., compound 8i in ) use pyrimidinyl-biphenylurea motifs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyrimidinyloxy-pyrrolidine intermediate with 4-(trifluoromethyl)phenyl-acetyl chloride, analogous to procedures in and . Piperazine-based analogs (e.g., MK29) are synthesized via simpler amide couplings .

Q & A

Basic: What are the key synthetic strategies for synthesizing 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to attach the pyrimidinyloxy group to the pyrrolidine ring.
  • Coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl moiety .
  • Solvent selection (e.g., dichloromethane or THF) and temperature control (0–80°C) to optimize yields .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized for Suzuki coupling during synthesis?

Key parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄, with ligand-to-metal ratios adjusted to minimize side products .
  • Base choice : K₂CO₃ or Cs₂CO₃ in anhydrous solvents to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduced reaction time (2–4 hours vs. 24 hours) while maintaining >80% yield .
  • Real-time monitoring : HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Basic: Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring conformation and trifluoromethyl group integration .
  • Mass spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) for molecular formula validation .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .

Advanced: How to resolve stereochemical ambiguities in the pyrrolidine ring?

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
  • X-ray crystallography : Definitive determination of absolute configuration for crystalline intermediates .
  • Computational modeling : DFT calculations to predict stable conformers and compare with experimental NMR data .

Basic: What biological targets or pathways are associated with this compound?

  • Cannabinoid receptor modulation : Structural analogs show affinity for CB1/CB2 receptors, suggesting potential metabolic disorder applications .
  • Kinase inhibition : Pyrimidine derivatives often target CDK9 or related kinases, indicating anticancer potential .

Advanced: How to design in vitro assays for evaluating cannabinoid receptor activity?

  • Radioligand binding assays : Use [³H]CP-55,940 to measure displacement in HEK-293 cells expressing CB1/CB2 .
  • cAMP inhibition assays : Monitor Gαi/o-coupled receptor activity via luminescence-based cAMP detection .
  • Selectivity profiling : Test against off-target GPCRs (e.g., serotonin receptors) to assess specificity .

Basic: What are the solubility challenges, and how can formulations address them?

  • Low aqueous solubility : Due to the trifluoromethyl group and hydrophobic pyrrolidine ring .
  • Strategies : Use co-solvents (DMSO/PEG 400) or nanoemulsion formulations to enhance bioavailability .

Advanced: How can computational modeling predict reactivity or metabolite profiles?

  • DFT calculations : Map electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .
  • ADMET prediction tools : SwissADME or pkCSM to estimate metabolic stability and cytochrome P450 interactions .
  • Molecular docking : Simulate binding to CB1/CB2 receptors to guide structural modifications .

Basic: How stable is this compound under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in acidic conditions (pH <3) due to pyrrolidine ring protonation .
  • Thermal stability : Stable up to 150°C (TGA data), but prolonged storage at >40°C accelerates decomposition .

Advanced: How to conduct SAR studies using structural analogs?

  • Analog synthesis : Replace pyrimidine with pyridine or triazole rings to assess impact on receptor binding .
  • Trifluoromethyl positional isomerism : Compare 4- vs. 3-trifluoromethylphenyl derivatives for activity shifts .
  • Bioisosteric replacement : Substitute pyrrolidine with piperidine to evaluate conformational flexibility .

Data Contradictions and Resolution

  • Catalyst efficiency : reports Pd(dppf)Cl₂ as optimal, while suggests Pd(PPh₃)₄ for specific substrates. Resolution: Screen both catalysts with substrate-specific reaction matrices .
  • Biological activity : Some analogs show CB2 selectivity (), while others exhibit kinase inhibition ( ). Resolution: Use orthogonal assays to confirm primary targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.